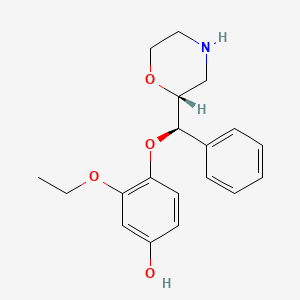

rac 4'-Hydroxy Reboxetine

Description

Properties

IUPAC Name |

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIARTUNLAUWCQ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252570-34-6 | |

| Record name | Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Contributors: A Technical Guide to the Biological Activity of Hydroxylated Reboxetine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), has been a valuable tool in both clinical practice and neuroscience research for understanding the role of norepinephrine in mood and cognitive functions. While the pharmacological profile of the parent drug is well-characterized, the biological activities of its metabolites, particularly hydroxylated species, remain largely unexplored in publicly available literature. This guide synthesizes the current understanding of reboxetine metabolism, identifies the key hydroxylated metabolites, and critically evaluates the existing—albeit limited—knowledge of their biological activity. We will delve into the established metabolic pathways, highlight the significance of stereochemistry, and present detailed, field-proven experimental protocols for researchers to characterize the pharmacodynamics of these compounds. This document serves as a comprehensive resource and a call to action for further investigation into the potential contributions of hydroxylated reboxetine metabolites to the overall clinical and pharmacological effects of the parent drug.

Introduction: Beyond the Parent Compound

Reboxetine is a morpholine derivative that exerts its antidepressant effects by selectively inhibiting the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[1][2] It is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (S,S)-enantiomer being the more potent inhibitor of norepinephrine reuptake.[3] Like most xenobiotics, reboxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] This metabolic process generates a variety of derivatives, including several hydroxylated species.[4][5]

The central dogma of drug metabolism often focuses on detoxification and elimination. However, it is increasingly recognized that metabolites can possess their own significant biological activity, sometimes contributing to the therapeutic efficacy or side-effect profile of the parent drug. For a centrally acting agent like reboxetine, understanding the blood-brain barrier permeability and neuropharmacological activity of its metabolites is paramount for a complete understanding of its mechanism of action. This guide will focus specifically on the hydroxylated metabolites of reboxetine, piecing together the available evidence and providing a framework for their systematic investigation.

Metabolic Pathways and Key Hydroxylated Metabolites

The metabolism of reboxetine is complex, involving several enzymatic modifications. The primary routes of metabolism that lead to hydroxylated derivatives are:

-

Hydroxylation of the Ethoxyphenoxy Ring: This process introduces a hydroxyl group onto the aromatic ring containing the ethoxy substituent.

-

Oxidation of the Morpholine Ring: This can result in the formation of hydroxylated derivatives at various positions on the morpholine moiety.

-

O-dealkylation: This involves the removal of the ethyl group from the ethoxyphenoxy moiety, resulting in the formation of O-desethylreboxetine, which is technically a hydroxylated metabolite.[4][6]

These primary metabolic steps can be followed by further conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Figure 1: Major metabolic pathways of reboxetine leading to hydroxylated metabolites.

While several potential hydroxylated metabolites exist, O-desethylreboxetine is one of the most frequently mentioned in the literature.[6] However, studies on its plasma concentrations in patients have shown that it is often found in very low or unquantifiable amounts, suggesting that its systemic exposure may be minimal in most individuals.[6] The biological activities of other hydroxylated species, arising from direct ring hydroxylation, are not well-documented in publicly accessible scientific literature.

Biological Activity of Hydroxylated Reboxetine: An Area Ripe for Discovery

A thorough review of the existing literature reveals a significant knowledge gap regarding the pharmacological activity of hydroxylated reboxetine metabolites. While the parent compound, reboxetine, has been extensively studied, its metabolites have received considerably less attention.

3.1. Affinity for Monoamine Transporters

The primary mechanism of action of reboxetine is the inhibition of the norepinephrine transporter (NET).[1] It exhibits significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[2] To date, there are no publicly available, peer-reviewed studies that provide quantitative data (i.e., Ki or IC50 values) for the binding affinities or inhibitory potencies of the main hydroxylated metabolites of reboxetine at these three critical monoamine transporters.

This lack of data is a critical omission in our understanding of reboxetine's overall pharmacological profile. It is plausible that certain hydroxylated metabolites could:

-

Retain affinity for NET: Contributing to the overall noradrenergic tone.

-

Exhibit altered selectivity: Potentially interacting with SERT or DAT to a greater or lesser extent than the parent drug.

-

Be inactive: Serving purely as detoxification products.

Without empirical data, any discussion of their contribution to the therapeutic or side-effect profile of reboxetine remains speculative.

Table 1: Comparative Affinity of Reboxetine for Monoamine Transporters (Data for Metabolites is Currently Unavailable)

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Reference |

| (S,S)-Reboxetine | Data Unavailable | Data Unavailable | Data Unavailable | [7] |

| (R,R)-Reboxetine | Data Unavailable | Data Unavailable | Data Unavailable | [7] |

| Racemic Reboxetine | ~1.1 | ~129 | >10,000 | [2] |

| Hydroxylated Metabolites | Data Unavailable | Data Unavailable | Data Unavailable |

3.2. Stereoselectivity

Reboxetine is a chiral molecule, and its (S,S)-enantiomer is more potent at inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[3][7] The metabolism of reboxetine by CYP3A4 may also be stereoselective, potentially leading to different concentrations of the enantiomers of its hydroxylated metabolites. Consequently, a comprehensive evaluation of the biological activity of these metabolites must consider the individual stereoisomers.

Experimental Protocols for Characterizing Hydroxylated Reboxetine Metabolites

To address the current knowledge gap, rigorous in vitro and in vivo pharmacological profiling of the synthesized hydroxylated metabolites of reboxetine is essential. The following section provides detailed, field-proven protocols for such an investigation.

4.1. In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Ki) of hydroxylated reboxetine metabolites for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Utilize stable cell lines (e.g., HEK293 or CHO) expressing the recombinant human NET, SERT, or DAT.

-

Culture cells to confluency and harvest.

-

Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

-

-

Radioligand Binding:

-

For hNET , use [3H]-Nisoxetine as the radioligand.

-

For hSERT , use [3H]-Citalopram or [3H]-Paroxetine as the radioligand.

-

For hDAT , use [3H]-WIN 35,428 as the radioligand.

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the test compound (hydroxylated reboxetine metabolite).

-

Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

-

-

Assay Termination and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for radioligand binding assays.

4.2. In Vitro Neurotransmitter Uptake Assays

While binding assays measure affinity, uptake assays measure the functional inhibition of the transporter.

Objective: To determine the inhibitory potency (IC50) of hydroxylated reboxetine metabolites on the uptake of norepinephrine, serotonin, and dopamine into synaptosomes or transporter-expressing cells.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., hypothalamus for NET, striatum for DAT, and cortex for SERT).

-

Alternatively, use the same stable cell lines as in the binding assays.

-

-

Uptake Inhibition:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the hydroxylated reboxetine metabolite.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([3H]-Norepinephrine, [3H]-Serotonin, or [3H]-Dopamine).

-

Allow the uptake to proceed for a short, defined period at a physiological temperature.

-

-

Assay Termination and Data Analysis:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes and measure the accumulated radioactivity.

-

Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

Figure 3: Workflow for neurotransmitter uptake assays.

Future Directions and Conclusion

The biological activity of hydroxylated reboxetine metabolites represents a significant uncharted territory in the pharmacology of this widely used antidepressant. The lack of quantitative data on their interaction with monoamine transporters prevents a complete understanding of reboxetine's in vivo mechanism of action. It is imperative for the field to move beyond the parent compound and systematically characterize these metabolites.

Key areas for future research include:

-

Synthesis of authentic standards: The chemical synthesis of the primary hydroxylated metabolites of reboxetine is a prerequisite for their pharmacological evaluation.

-

Comprehensive in vitro profiling: The protocols outlined in this guide should be employed to determine the binding affinities and functional potencies of these metabolites at hNET, hSERT, and hDAT.

-

Stereoselective analysis: The individual enantiomers of the hydroxylated metabolites should be isolated and characterized separately.

-

In vivo microdialysis studies: In animal models, the administration of reboxetine followed by the quantification of parent drug and metabolite levels in the brain extracellular fluid, alongside neurotransmitter levels, would provide invaluable information on their pharmacokinetic-pharmacodynamic relationships.

-

Blood-brain barrier permeability studies: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) can provide an initial assessment of the potential for these metabolites to cross the blood-brain barrier.

References

-

Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. [Link]

-

Hiemke, C., Weigmann, H., Hartter, S., Dahmen, N., Wetzel, H., & Müller, M. J. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic drug monitoring, 23(1), 27-34. [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., & Brown, M. T. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44. [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413-427. [Link]

-

Szabo, S. T., & Blier, P. (2001). Effect of the selective noradrenergic reuptake inhibitor reboxetine on the firing activity of noradrenaline and serotonin neurons. European Journal of Neuroscience, 13(11), 2077-2087. [Link]

-

Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1998). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. Polish journal of pharmacology, 50(5), 335-342. [Link]

-

Page, M. E., & Lucki, I. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 302(2), 521-528. [Link]

-

Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147 Suppl 1(S1), S82–S88. [Link]

-

Reboxetine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cocchiara, G., Benedetti, M. S., & Dostert, P. (1991). Metabolism of reboxetine in rat, dog, monkey and man. European journal of drug metabolism and pharmacokinetics, 16(3), 231-239. [Link]

-

Esreboxetine | C19H23NO3 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Qian, J., Li, S., & Cai, Z. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & medicinal chemistry letters, 18(2), 653-657. [Link]

-

Couturier, C., Deguil, J., Comoy, C., Chalon, S., & Guilloteau, D. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic letters, 8(15), 3247-3250. [Link]

-

Wienkers, L. C., Allie, S. P., & Wynalda, M. A. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug metabolism and disposition, 27(11), 1343-1348. [Link]

-

REBOXETINE - Gsrs. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Esreboxetine | C19H23NO3 | CID 65856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Metabolic Maze: A Technical Guide to rac 4'-Hydroxy Reboxetine, a Putative Metabolite of Reboxetine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide offers a comprehensive exploration of rac 4'-Hydroxy Reboxetine's position within the metabolic cascade of the selective norepinephrine reuptake inhibitor, reboxetine. While scientific inquiry has predominantly focused on other metabolic pathways, this document synthesizes the existing evidence for the formation of hydroxylated metabolites, providing a framework for future research and a deeper understanding of reboxetine's biotransformation.

Introduction: Reboxetine and Its Therapeutic Landscape

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of major depressive disorder.[1] As a racemic mixture of (R,R)-(-)- and (S,S)-(+)-enantiomers, its therapeutic action is rooted in the modulation of noradrenergic neurotransmission.[2] The clinical efficacy and safety profile of any pharmaceutical agent are intrinsically linked to its metabolic fate. The primary route of reboxetine elimination from the body is through hepatic metabolism, a complex process that dictates the drug's duration of action and the potential for drug-drug interactions.[3]

The Metabolic Blueprint of Reboxetine: A Tale of Primary and Minor Pathways

The biotransformation of reboxetine is a multifaceted process primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing the principal role.[3][4] While several metabolic routes have been identified, they are not all equally significant.

The Predominant Pathway: O-Dealkylation

Current scientific consensus points to O-dealkylation as the primary metabolic pathway for reboxetine.[4] This reaction, catalyzed by CYP3A4, results in the formation of O-desethylreboxetine.[4] In vitro studies utilizing human liver microsomes have consistently demonstrated that each enantiomer of reboxetine is predominantly metabolized to this O-desethylated metabolite.[4] Clinical studies corroborate these findings, with O-desethylreboxetine being the main metabolite detected in circulation, although reboxetine itself remains the major circulating species.[3][5]

The Secondary Pathways: Hydroxylation and Oxidation

Alongside O-dealkylation, other oxidative transformations contribute to the metabolic clearance of reboxetine, albeit to a lesser extent. These include:

-

Hydroxylation of the ethoxyphenoxy ring: This pathway leads to the formation of hydroxylated metabolites.[6] Based on the structure of reboxetine, the 4'-position on the ethoxyphenoxy ring is a plausible site for this hydroxylation, which would yield 4'-Hydroxy Reboxetine.

-

Oxidation of the morpholine ring: Modifications to the morpholine moiety also occur.[6]

-

Morpholine ring-opening: More extensive structural changes can lead to the opening of the morpholine ring.[6]

It is crucial to underscore that metabolites arising from these secondary pathways, including hydroxylated derivatives, are considered minor in comparison to O-desethylreboxetine.[4]

The following diagram illustrates the established and putative metabolic pathways of reboxetine.

Caption: Metabolic pathways of reboxetine.

rac 4'-Hydroxy Reboxetine: An Elusive but Important Player

While designated as a minor metabolite, the characterization of rac 4'-Hydroxy Reboxetine is essential for a complete understanding of reboxetine's disposition and potential for idiosyncratic adverse reactions. The inherent pharmacological activity of metabolites can sometimes contribute to the overall therapeutic effect or, conversely, mediate toxicity.

Synthesis and Characterization: A Research Gap

A thorough review of the current literature reveals a notable absence of dedicated studies on the chemical synthesis of rac 4'-Hydroxy Reboxetine. While synthetic routes for reboxetine and its analogues have been extensively documented, the specific hydroxylated metabolite has not been a primary target for synthesis.[7][8] This presents a significant hurdle in conducting detailed pharmacological and toxicological evaluations, as a purified standard is a prerequisite for such studies.

Analytical Methodologies for Detection and Quantification

The analysis of reboxetine and its primary metabolite, O-desethylreboxetine, in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.[5] The development of a robust analytical method for the simultaneous quantification of reboxetine and its minor metabolites, including 4'-Hydroxy Reboxetine, would require a highly sensitive and selective approach.

Table 1: Potential Analytical Approaches for Reboxetine and its Metabolites

| Technique | Principle | Advantages | Considerations for 4'-Hydroxy Reboxetine |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and selectivity, allows for structural elucidation. | Development of specific multiple reaction monitoring (MRM) transitions would be necessary. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Enables the study of stereoselective metabolism. | The chirality of 4'-Hydroxy Reboxetine would necessitate a dedicated chiral separation method. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for confident identification. | Can help in identifying unknown metabolites. | Useful for initial identification in in vitro metabolism studies. |

Experimental Protocol: In Vitro Metabolism of Reboxetine in Human Liver Microsomes

This protocol outlines a general procedure for investigating the formation of reboxetine metabolites, which can be adapted to specifically search for 4'-Hydroxy Reboxetine.

Objective: To identify the metabolites of rac-reboxetine formed upon incubation with human liver microsomes.

Materials:

-

rac-Reboxetine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add rac-reboxetine to the mixture to initiate the metabolic reaction. A typical final concentration would be in the low micromolar range.

-

Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Analysis: Analyze the samples for the presence of the parent drug and potential metabolites by comparing with control incubations (without NADPH or without substrate). Putative identification of 4'-Hydroxy Reboxetine would be based on its expected mass-to-charge ratio (m/z) and fragmentation pattern.

Caption: In vitro metabolism experimental workflow.

Pharmacological and Pharmacokinetic Profile: The Unknown Territory

The pharmacological activity and pharmacokinetic properties of rac 4'-Hydroxy Reboxetine remain uncharacterized. It is unknown whether this metabolite retains any affinity for the norepinephrine transporter or if it interacts with other biological targets. The polarity of the molecule would be increased by the addition of a hydroxyl group, which would likely affect its distribution, metabolism, and excretion profile compared to the parent drug.

The Significance of Minor Metabolites in Drug Development

The study of minor metabolites is a critical aspect of modern drug development. While they may not contribute significantly to the overall clearance of the parent drug, they can have implications for:

-

Drug-Drug Interactions: Metabolites can be inhibitors or inducers of drug-metabolizing enzymes.

-

Toxicity: Some metabolites can be chemically reactive and lead to idiosyncratic adverse drug reactions.

-

Pharmacological Activity: Metabolites may possess their own therapeutic or off-target effects.

A comprehensive understanding of the complete metabolic profile of a drug candidate is therefore essential for a thorough risk assessment.

Future Directions and Conclusion

The current body of scientific literature positions rac 4'-Hydroxy Reboxetine as a minor metabolite of reboxetine, formed through the hydroxylation of the ethoxyphenoxy ring, a process likely mediated by CYP3A4. While its contribution to the overall pharmacokinetics of reboxetine appears to be limited, its full characterization is a necessary step towards a complete understanding of the drug's biotransformation.

Future research should focus on:

-

Chemical Synthesis: The development of a synthetic route to obtain pure rac 4'-Hydroxy Reboxetine is paramount for further investigation.

-

Pharmacological Profiling: Once synthesized, the metabolite should be screened for its activity at the norepinephrine transporter and other relevant targets.

-

Advanced Analytical Methods: The development of sensitive and specific analytical methods for the quantification of 4'-Hydroxy Reboxetine in biological fluids is needed to accurately assess its in vivo exposure.

References

- Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35.

- Wienkers, L. C., Allie, S. P., & Wynalda, M. A. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1335-1341.

-

PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

- Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., & Brown, M. T. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44.

- Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.

- Ohman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic drug monitoring, 23(1), 38–44.

- Melloni, P., & Della Torre, A. (1980). U.S. Patent No. 4,229,449. Washington, DC: U.S.

- Raggi, M. A., Casamenti, G., Mandrioli, R., & Volterra, V. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods.

- Ko, S. Y., & Kim, Y. K. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(15-16), 1121-1125.

- Singh, S. B., & Jones, T. K. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5518–5522.

- Xu, F., Zhu, L., & Wang, M. (2006). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear medicine and biology, 33(5), 649–658.

-

Chiral Technologies. (n.d.). Chiral Drug Separation. Retrieved January 25, 2026, from [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved January 25, 2026, from [Link]

- Waldman, M., Fraczkiewicz, R., Miller, D., Zhang, J., & Clark, R. D. (2008). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles.

- Zhang, D., Zhu, M., & Humphreys, W. G. (Eds.). (2008). Drug metabolism in drug design and development: basic concepts and practice. John Wiley & Sons.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved January 25, 2026, from [Link]

- Nevado, J. J. B., Llerena, M. J. R., & Robledo, V. R. (2003). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of pharmaceutical and biomedical analysis, 31(4), 771–778.

- Li, J., Wang, Y., & Chen, Y. (2014). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & biomolecular chemistry, 12(35), 6862–6869.

- Dunn, P. J., & Williams, M. T. (2006). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)

- Chuluunkhuu, G., & Kurihara, H. (2008). The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score) and Dichotomous (Response Rate) Outcome Measures. Kobe Journal of Medical Sciences, 54(3), E149-E157.

- Sharma, P., & Kumar, A. (2021). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. ChemistrySelect, 6(15), 3695-3710.

-

ResearchGate. (n.d.). Stereochemistry of reboxetine (approved drug) and esreboxetine (clinical candidate). Retrieved January 25, 2026, from [Link]

Sources

- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and Significance of rac-4'-Hydroxy Reboxetine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of racemic 4'-Hydroxy Reboxetine, a significant metabolite of the selective norepinephrine reuptake inhibitor (SNRI), reboxetine. Authored from the perspective of a Senior Application Scientist, this document synthesizes pivotal research findings to illuminate the discovery, chemical synthesis, pharmacological relevance, and analytical quantification of this compound. It is designed to be a valuable resource for professionals engaged in drug metabolism, pharmacokinetics, and new drug discovery.

Introduction: The Clinical Landscape of Reboxetine and the Imperative of Metabolite Profiling

Reboxetine, marketed under trade names such as Edronax®, is a well-established therapeutic agent for the management of major depressive disorder.[1] Its clinical efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET), which leads to an increase in the synaptic availability of norepinephrine.[2][3] As with any xenobiotic, the metabolic fate of reboxetine is a critical determinant of its overall pharmacological profile, including its efficacy, duration of action, and potential for drug-drug interactions. The biotransformation of reboxetine is extensive, with the parent drug being the major circulating species, while a number of metabolites are formed through hepatic oxidation.[4]

Discovery and Structural Elucidation: Unveiling 4'-Hydroxy Reboxetine

The journey to understanding the full metabolic profile of reboxetine led to the identification of several key metabolites. In vitro studies utilizing human liver microsomes were instrumental in delineating the metabolic pathways. These investigations revealed that reboxetine undergoes metabolism primarily via cytochrome P450 3A4 (CYP3A4).[4][5] This enzymatic process yields one primary metabolite, O-desethylreboxetine, and three minor metabolites.[5] Among these minor metabolites, two are products of the oxidation of the ethoxy aromatic ring of the reboxetine molecule.[5]

One of these hydroxylated metabolites is 4'-Hydroxy Reboxetine. Its formation is a direct consequence of aromatic hydroxylation, a common Phase I metabolic reaction. The precise location of the hydroxyl group at the 4'-position of the phenoxy ring is a key structural feature that can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

The metabolic pathway leading to the formation of 4'-Hydroxy Reboxetine can be visualized as follows:

Figure 1: Metabolic conversion of Reboxetine to rac-4'-Hydroxy Reboxetine.

Synthesis of rac-4'-Hydroxy Reboxetine: A Strategic Approach

A logical approach would involve the synthesis of a protected 4-hydroxyphenoxy precursor, which can then be incorporated into the reboxetine scaffold. A key step in many reboxetine syntheses is the epoxidation of a cinnamyl alcohol derivative, followed by a nucleophilic ring-opening of the resulting epoxide.

A proposed synthetic workflow is outlined below:

Figure 2: Proposed synthetic workflow for rac-4'-Hydroxy Reboxetine.

Experimental Protocol: A Generalized Synthetic Approach

-

Protection of 4-Hydroxyphenol: The synthesis would commence with the protection of the hydroxyl group of 4-hydroxyphenol, for instance, as a benzyl ether.

-

Williamson Ether Synthesis: The resulting 4-benzyloxyphenol would then undergo a Williamson ether synthesis with a suitable two-carbon electrophile (e.g., 2-chloroethanol) to introduce the ethoxy linker.

-

Epoxide Formation and Ring Opening: A more direct approach could involve the reaction of a protected 4-hydroxyphenoxide with a pre-formed chiral epoxide derived from a cinnamyl alcohol precursor, a common strategy in reboxetine synthesis.

-

Morpholine Ring Formation: The subsequent steps would involve the formation of the morpholine ring, typically through reactions with a chiral amino alcohol derivative.

-

Deprotection: The final step would be the deprotection of the phenolic hydroxyl group to yield rac-4'-Hydroxy Reboxetine.

Pharmacological Significance: Probing the Activity of a Key Metabolite

The pharmacological activity of drug metabolites is a critical aspect of drug development, as they can contribute to both the therapeutic effects and the adverse reaction profile of the parent drug. In the case of reboxetine, the (S,S)-enantiomer is known to be the more potent inhibitor of the norepinephrine transporter.[4][8] Therefore, it is crucial to determine the affinity and functional activity of its metabolites, including 4'-Hydroxy Reboxetine, at the NET and other potential off-targets.

While specific pharmacological data for 4'-Hydroxy Reboxetine is not extensively reported, it is reasonable to hypothesize that the introduction of a polar hydroxyl group on the aromatic ring could modulate its binding affinity for the NET. This structural modification could alter the electronic and steric properties of the molecule, potentially affecting its interaction with the amino acid residues in the transporter's binding pocket.

Table 1: Hypothetical Pharmacological Profile Comparison

| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) |

| (S,S)-Reboxetine | NET | High | Potent Inhibitor |

| (R,R)-Reboxetine | NET | Lower than (S,S) | Less Potent Inhibitor |

| rac-4'-Hydroxy Reboxetine | NET | To be determined | To be determined |

Further research is warranted to fully characterize the pharmacological profile of rac-4'-Hydroxy Reboxetine. This would involve in vitro binding assays using cell lines expressing the human norepinephrine transporter and functional assays to measure the inhibition of norepinephrine uptake.

Analytical Methods for Quantification: A Methodological Framework

The accurate quantification of drug metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Several analytical methods have been developed for the determination of reboxetine and its primary metabolite, O-desethylreboxetine, in plasma and other biological fluids.[9] These methods, typically based on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection, can be adapted and validated for the simultaneous quantification of 4'-Hydroxy Reboxetine.

Workflow for Analytical Method Development:

Figure 3: General workflow for the bioanalysis of reboxetine and its metabolites.

Step-by-Step Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to ensure separation of reboxetine, 4'-Hydroxy Reboxetine, and O-desethylreboxetine.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for reboxetine, 4'-Hydroxy Reboxetine, and the internal standard would need to be optimized.

-

Table 2: Representative Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Reboxetine | (To be determined) | [M+H]+ | (To be determined) |

| 4'-Hydroxy Reboxetine | (To be determined) | [M+H]+ | (To be determined) |

| O-desethylreboxetine | (To be determined) | [M+H]+ | (To be determined) |

| Internal Standard | (To be determined) | [M+H]+ | (To be determined) |

Conclusion and Future Directions

The discovery and characterization of rac-4'-Hydroxy Reboxetine represent a crucial step in comprehending the complete metabolic and pharmacological profile of reboxetine. As a product of CYP3A4-mediated aromatic hydroxylation, its formation is a predictable metabolic event. While its pharmacological activity remains to be fully elucidated, its structural similarity to the parent compound suggests that it may retain some affinity for the norepinephrine transporter, thereby contributing to the overall therapeutic effect of reboxetine.

Future research should focus on the stereoselective synthesis of the individual enantiomers of 4'-Hydroxy Reboxetine to enable a thorough investigation of their respective pharmacological properties. Furthermore, the development and validation of sensitive and specific analytical methods for the routine quantification of this metabolite in clinical samples will be invaluable for personalized medicine approaches and for a more comprehensive understanding of the pharmacokinetic variability of reboxetine.

References

- Öhman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 50–56.

- Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35.

- Wienkers, L. C., Allie, S. P., & Wynalda, M. A. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1343–1348.

- Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427.

- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

- Öhman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2001). Bioanalysis of Racemic Reboxetine and Its Desethylated Metabolite in a Therapeutic Drug Monitoring Setting Using Solid Phase Extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 50-56.

- Son, J., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 21(3), 1-28.

- Hajos, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23–44.

-

OpenOChem Learn. (n.d.). Application - Epoxidation in Reboxetine Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Reboxetine-impurities. Retrieved from [Link]

- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

- Zhang, D., Ly, V. T., Lago, M., Tian, Y., Gan, J., Humphreys, W. G., & Cömezoglu, S. N. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug Metabolism and Disposition, 37(4), 710–718.

- Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach. Analytical and Bioanalytical Chemistry, 377(5), 880–885.

-

Pfizer Limited. (2025). Edronax 4mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

Sources

- 1. CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application - Epoxidation in Reboxetine Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Racemic 4'-Hydroxy Reboxetine to the Norepinephrine Transporter

Introduction: The Critical Role of the Norepinephrine Transporter in Neuronal Signaling

The norepinephrine transporter (NET) is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis. Due to its central role in regulating mood, attention, and autonomic functions, the NET is a primary target for a variety of antidepressant and psychostimulant medications.[1] Understanding the interaction of various compounds with the NET is therefore a cornerstone of neuropharmacology and drug development.

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is an antidepressant that exemplifies the therapeutic potential of targeting the NET.[2][3] It is a morpholine derivative that is clinically used as a racemic mixture of its (R,R)-(-) and (S,S)-(+) enantiomers.[4] Pharmacological studies have revealed that the (S,S)-enantiomer is the more potent inhibitor of the NET.[4][5][6]

Upon administration, reboxetine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][7] One of the significant metabolic pathways is the hydroxylation of the ethoxyphenoxy ring, leading to the formation of various metabolites, including 4'-Hydroxy Reboxetine.[7] This guide provides a comprehensive technical overview of the binding affinity of racemic 4'-Hydroxy Reboxetine to the norepinephrine transporter, offering insights for researchers, scientists, and drug development professionals in the field.

The Significance of Metabolite Activity: A Deeper Look at 4'-Hydroxy Reboxetine

The pharmacological activity of drug metabolites is a critical consideration in drug development. A metabolite can exhibit a similar, enhanced, or diminished pharmacological profile compared to the parent compound, thereby influencing the overall therapeutic effect and side-effect profile of a drug. In the case of reboxetine, understanding the binding affinity of its metabolites for the NET is essential for a complete understanding of its mechanism of action and clinical pharmacology.

4'-Hydroxy Reboxetine is a product of the phase I metabolism of reboxetine. The introduction of a hydroxyl group to the phenoxy ring can alter the molecule's physicochemical properties, including its polarity and ability to form hydrogen bonds. These changes can, in turn, affect its binding affinity for the norepinephrine transporter. Determining the binding affinity of racemic 4'-Hydroxy Reboxetine is a crucial step in characterizing the overall pharmacological profile of reboxetine.

Quantitative Analysis of Binding Affinity

For the parent compound, reboxetine, the (S,S)-enantiomer has been shown to have a significantly higher affinity for the human norepinephrine transporter (hNET) than the (R,R)-enantiomer, with one study reporting a 130-fold difference in affinity.[5] To provide a comprehensive understanding, it is imperative to experimentally determine the binding affinity of not only racemic 4'-Hydroxy Reboxetine but also its individual (S,S) and (R,R) enantiomers.

Table 1: Hypothetical Binding Affinity Data for Reboxetine and its 4'-Hydroxy Metabolite at the Human Norepinephrine Transporter (hNET)

| Compound | Enantiomer | Binding Affinity (Ki, nM) |

| Reboxetine | Racemic | Data Not Available |

| (S,S) | ~1-5 | |

| (R,R) | ~130-650 | |

| 4'-Hydroxy Reboxetine | Racemic | To be determined |

| (S,S) | To be determined | |

| (R,R) | To be determined |

Note: The Ki values for reboxetine enantiomers are approximated from the literature indicating the high potency of the (S,S) enantiomer and the reported fold difference in affinity.[5] Precise experimental values may vary.

Experimental Protocol: Determination of Binding Affinity using a Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound to a specific transporter or receptor is the competitive radioligand binding assay. This method relies on the principle of a radiolabeled ligand and a non-labeled test compound competing for the same binding site on the target protein.

Causality Behind Experimental Choices

-

Biological System: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are a widely used and validated system for in vitro binding assays.[8] These cells provide a high density of the target transporter in a controlled cellular environment, minimizing interference from other neuronal proteins.

-

Radioligand: [³H]-Nisoxetine is a commonly used radioligand for NET binding assays due to its high affinity and selectivity for the transporter.[9][10][11]

-

Assay Conditions: The assay is typically performed in a buffer containing physiological concentrations of ions, as the binding of inhibitors to the NET is sodium-dependent.[12] Incubations are often carried out at 4°C to minimize transporter internalization and degradation of the radioligand.[11]

Step-by-Step Methodology

1. Preparation of Cell Membranes: a. Culture HEK293-hNET cells to confluency in appropriate culture medium. b. Harvest the cells by scraping and centrifuge at low speed to pellet the cells. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer or sonicator. d. Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step. f. Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.

2. Competitive Binding Assay: a. In a 96-well plate, add a constant amount of cell membrane preparation to each well. b. Add increasing concentrations of the unlabeled test compound (racemic 4'-Hydroxy Reboxetine). For a full characterization, separate assays should be performed for the (S,S) and (R,R) enantiomers. c. Add a fixed concentration of the radioligand, [³H]-Nisoxetine (typically at a concentration close to its Kd value for NET). d. To determine non-specific binding, include wells containing the cell membranes, radioligand, and a high concentration of a known NET inhibitor (e.g., desipramine or reboxetine itself). e. To determine total binding, include wells with only the cell membranes and the radioligand. f. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).[11]

3. Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. b. Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the logarithm of the test compound concentration. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NET.

Self-Validating System

This protocol incorporates several elements that ensure its trustworthiness and self-validation:

-

Controls: The inclusion of total binding and non-specific binding controls is essential for accurate calculation of specific binding.

-

Saturation Binding: To determine the Kd of the radioligand, a separate saturation binding experiment should be performed using increasing concentrations of the radioligand.

-

Reference Compound: Running a known NET inhibitor with a well-characterized Ki value in parallel serves as a positive control and validates the assay performance.

Visualization of Key Processes

Metabolic Pathway of Reboxetine to 4'-Hydroxy Reboxetine

Caption: Metabolic conversion of Reboxetine.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand binding assay workflow.

Conclusion and Future Directions

This technical guide has outlined the significance and the experimental approach to determining the binding affinity of racemic 4'-Hydroxy Reboxetine to the norepinephrine transporter. While specific binding data for this metabolite is not yet widely published, the provided protocol offers a robust and validated method for its determination.

Future research should focus on:

-

Enantiomer-Specific Analysis: Synthesizing and testing the individual (S,S) and (R,R) enantiomers of 4'-Hydroxy Reboxetine to understand the stereoselectivity of its interaction with the NET.

-

Functional Assays: Complementing binding affinity data with functional assays, such as norepinephrine uptake inhibition assays, to determine if 4'-Hydroxy Reboxetine acts as an inhibitor, substrate, or has no functional effect on the transporter.

-

In Vivo Studies: Investigating the in vivo concentrations of 4'-Hydroxy Reboxetine in preclinical models and human subjects to ascertain its contribution to the overall clinical effects of reboxetine.

By elucidating the pharmacological profile of key metabolites like 4'-Hydroxy Reboxetine, the scientific community can gain a more complete and nuanced understanding of the therapeutic actions of important drugs like reboxetine, ultimately paving the way for the development of more effective and safer treatments for neuropsychiatric disorders.

References

-

PubChem. Reboxetine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

-

Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

-

Yan, X., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26785. [Link]

-

Wikipedia. Reboxetine. [Link]

-

Liu, Y., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. ResearchGate. [Link]

-

Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. [Link]

-

Zhu, W., & Li, J. J. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 4(5), 721-743. [Link]

-

Ko, S. Y., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(15-16), 1164-1168. [Link]

-

Schmitt, K. C., et al. (2013). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 62(2), 172-179. [Link]

-

Llerena, A., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 817-823. [Link]

-

Tejani-Butt, S. M. (1992). [3H]nisoxetine: a radioligand for the norepinephrine transporter. Journal of Pharmacology and Experimental Therapeutics, 260(2), 634-641. [Link]

-

Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 73-81. [Link]

-

Tavakoli-Ardakani, M., & Mehdipour, A. R. (2011). Phenolic Acids as Antidepressant Agents. Avicenna Journal of Medical Biotechnology, 3(3), 115-126. [Link]

-

Zhang, M., et al. (2018). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Journal of Zhejiang University. Science. B, 19(12), 903-916. [Link]

-

Schmitt, K. C., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 62(2), 172-179. [Link]

-

Wong, E. H., et al. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. [Link]

-

Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Happe, H. K., et al. (2009). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 163(1), 225-234. [Link]

-

Eagle BioSciences. Ultrasensitive Norepinephrine ELISA. [Link]

-

Hajos, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 10(1), 23-44. [Link]

-

Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 14(1), 1835-1854. [Link]

-

Zhang, M., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry, 16(2), 756-765. [Link]

-

Wikipedia. Atomoxetine. [Link]

Sources

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reboxetine - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Analytical Imperative for 4'-Hydroxy Reboxetine

An Application Note and Protocol for the Quantification of Racemic 4'-Hydroxy Reboxetine

Reboxetine, a selective norepinephrine reuptake inhibitor, is primarily metabolized in humans to 4'-Hydroxy Reboxetine. This active metabolite plays a crucial role in the drug's overall pharmacokinetic and pharmacodynamic profile. Therefore, accurate quantification of racemic 4'-Hydroxy Reboxetine in various matrices, particularly biological fluids like plasma, is essential for drug metabolism studies, therapeutic drug monitoring, and pharmacokinetic research.

The analytical challenge is twofold. First, as with most drug metabolites in biological systems, the concentration of 4'-Hydroxy Reboxetine is often low, necessitating highly sensitive and selective analytical techniques.[1][2] Second, Reboxetine possesses two chiral centers, resulting in four stereoisomers.[3] Consequently, its hydroxylated metabolite is also chiral. Since enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify these stereoisomers is of significant interest in drug development.[3][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the analytical quantification of racemic 4'-Hydroxy Reboxetine. It details robust protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) coupled with both UV and tandem mass spectrometry (MS/MS) detectors. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems in line with international guidelines.[2][5]

Core Methodologies: A Dual Approach

Two primary methods are presented to accommodate different analytical needs:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and high throughput.[2] It is the recommended method for quantifying low concentrations of 4'-Hydroxy Reboxetine in complex biological matrices such as plasma or serum.[1][6]

-

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV): This method is crucial for separating and quantifying the individual enantiomers of 4'-Hydroxy Reboxetine. While less sensitive than LC-MS/MS, it is indispensable for stereochemical investigations and can be used for analyzing bulk drug substances or formulations where concentrations are higher.[4][7]

Part 1: Bioanalytical Quantification by LC-MS/MS

This section focuses on the quantification of total racemic 4'-Hydroxy Reboxetine in human plasma, a common requirement in clinical research.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and phospholipids, which can suppress the MS signal and compromise data quality.[8][9] Protein precipitation is a common technique, often followed by further cleanup.[10][11]

For this protocol, we will detail a protein precipitation method, which is rapid and effective for this class of compounds.

Protocol 1: Plasma Protein Precipitation

Objective: To efficiently remove proteins from plasma samples prior to LC-MS/MS analysis.

Rationale: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, effectively releasing the drug and its metabolites into the supernatant. This "crash" technique is fast and suitable for high-throughput applications.[9][12]

Materials:

-

Human plasma samples (stored at -80°C)

-

Acetonitrile (HPLC or MS grade), chilled

-

Internal Standard (IS) solution (e.g., deuterated 4'-Hydroxy Reboxetine or a structural analog like atomoxetine-d3[13])

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

Procedure:

-

Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: In a microcentrifuge tube or a well of a 96-well plate, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 10 µL of the working IS solution to each sample (except for blank matrix samples). The IS helps to correct for variability during sample preparation and injection.

-

Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is critical for ensuring complete protein precipitation.

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[12]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean tube or well for analysis. Be cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): To concentrate the sample and exchange the solvent for one more compatible with the initial mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to ensure the analyte is fully dissolved.

-

Final Centrifugation: Centrifuge one last time at 14,000 x g for 5 minutes to pellet any remaining particulates before injection.

Diagram: Sample Preparation Workflow

Caption: Workflow for Protein Precipitation of Plasma Samples.

LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like 4'-Hydroxy Reboxetine from endogenous interferences.[14][15] A C18 column is a robust choice.[7] The use of a gradient elution (ramping up the organic solvent percentage) ensures that the analyte is eluted with a good peak shape in a reasonable time. A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalysis.[6][13]

Protocol 2: LC-MS/MS Quantification

Objective: To achieve sensitive and selective quantification of 4'-Hydroxy Reboxetine.

Instrumentation:

-

HPLC system (e.g., Thermo Scientific™ Vanquish™)[6]

-

Tandem Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™)[6] with a Heated Electrospray Ionization (HESI) source.

LC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes analyte ionization (positive mode) and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 10% B to 90% B over 3 min | Ensures elution of the analyte and washout of late-eluting matrix components. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection. |

| Run Time | 5 minutes | Allows for elution and column re-equilibration.[6] |

MS/MS Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive ESI (HESI) | The amine groups on the molecule readily accept a proton. |

| Spray Voltage | +3500 V | Optimizes the formation of gas-phase ions. |

| Vaporizer Temp. | 350 °C | Facilitates desolvation of the ESI droplets. |

| Capillary Temp. | 320 °C | Aids in desolvation and ion transfer. |

| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | m/z 330.2 | [M+H]⁺ for 4'-Hydroxy Reboxetine (C19H23NO3, MW 329.4) |

| Product Ion (Q3) | To be determined | Requires infusion and optimization; a likely fragment would result from the loss of the hydroxy-phenylether moiety. |

| Collision Energy | To be determined | Must be optimized for the specific instrument and transition to maximize product ion signal. |

Diagram: Analytical Workflow

Caption: Overview of the LC-MS/MS quantification process.

Part 2: Chiral Separation by HPLC-UV

For studies requiring the separate quantification of (R,R)- and (S,S)-4'-Hydroxy Reboxetine, a chiral separation method is necessary. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[4][16]

Rationale for Chiral Separation

The enantiomers of a chiral drug can have different affinities for their biological targets, leading to stereoselective therapeutic effects and side effects.[3] Chiral chromatography works by creating transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times, allowing for their separation.[17]

Protocol 3: Chiral HPLC-UV Separation

Objective: To resolve and quantify the enantiomers of 4'-Hydroxy Reboxetine.

Instrumentation:

-

HPLC system with a UV/Diode-Array Detector (DAD)

HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | These phases have proven highly successful for a wide range of chiral separations.[16] |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase for polysaccharide CSPs. Diethylamine is added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. |

| Column Temp. | 25 °C | Temperature can affect chiral resolution; consistency is key. |

| Detection | UV at 275 nm | Based on the chromophore of the parent compound, Reboxetine.[7] A full UV scan using a DAD is recommended during method development to find the optimal wavelength. |

| Injection Vol. | 10 µL |

Method Validation: Ensuring Trustworthiness

Any analytical method must be validated to demonstrate its suitability for the intended purpose.[2][18] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines or similar regulatory standards.[5][19]

Summary of Validation Parameters:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | Ensures the method can quantify the analyte without interference from matrix components, metabolites, or impurities.[5] | No significant interfering peaks at the retention time of the analyte or IS in blank samples. |

| Linearity & Range | Confirms a proportional relationship between analyte concentration and instrument response over a defined range.[7][14] | Correlation coefficient (r²) > 0.99. |

| Accuracy | Measures the closeness of the determined value to the true value.[14] | Mean accuracy within ±15% of nominal (±20% at LLOQ). |

| Precision (Repeatability & Intermediate) | Assesses the degree of scatter between a series of measurements.[7][14] | Coefficient of variation (%CV or %RSD) ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision.[7] | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected, but not necessarily quantified. | Signal-to-noise ratio > 3. |

| Recovery | The extraction efficiency of the analytical method. | Should be consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution. |

| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should remain within ±15% of the initial value. |

References

-

Özkul, A., Kılınç, A., & Çetin, S. M. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(1), 145–150. [Link]

-

De Orsi, D., Gagliardi, L., & Tonelli, D. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 631–637. [Link]

-